Pyrisoxazole

Botrytis cinerea gray mold baseline sensitivity

Sourcing pyrisoxazole for resistant Botrytis or Sclerotinia programs requires stereoisomer-verified material. Generic substitution with triazole DMIs risks cross-resistance failure. - RS-pyrisoxazole exhibits 2.2-6.9× higher bioactivity vs. racemate; RS-enriched material degrades 1.8× faster in river water (t₁/₂ 3.2 vs. 5.8 days). - No cross-resistance to iprodione, procymidone, pyrimethanil, fludioxonil, fluazinam, or fluopyram (r < 0.12, p > 0.05). - Protective spray at 150-225 g a.i./ha achieves 78-87% control against carbendazim-resistant Sclerotinia populations.

Molecular Formula C16H17ClN2O
Molecular Weight 288.77 g/mol
CAS No. 847749-37-5
Cat. No. B1245146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrisoxazole
CAS847749-37-5
Molecular FormulaC16H17ClN2O
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
InChIInChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3
InChIKeyDHTJFQWHCVTNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrisoxazole Overview & Baseline Sensitivity


Pyrisoxazole (CAS 847749-37-5), also known as SYP-Z048, is a chiral isoxazolidine fungicide discovered by the Shenyang Research Institute of Chemical Industry in 1996. It functions as a sterol 14α-demethylase inhibitor (DMI), disrupting ergosterol biosynthesis in target fungi [1]. The compound exhibits physicochemical properties including a molecular formula of C16H17ClN2O, molecular weight of 288.77 g/mol, melting point of 54-56°C, and pKa of 4.91 ± 0.12 (predicted). It demonstrates high solubility in acetone, chloroform, and ethyl acetate, but is insoluble in water, supporting formulation flexibility for agricultural applications [2]. Pyrisoxazole is primarily registered in China for the control of gray mold (Botrytis cinerea) and stem rot (Sclerotinia sclerotiorum) across a range of crops including tomatoes, cucumbers, oilseed rape, and grapes [3].

1
Workflow Sterol 14α-demethylase inhibition research and Botrytis cinerea baseline sensitivity monitoring
2
Selection context Chiral isoxazolidine DMI fungicide; stereoisomer composition relevant for resistance management studies
3
Use context Sclerotinia sclerotiorum field-research trials and protective vs. curative activity evaluation

Pyrisoxazole Non-Substitutability


Substituting pyrisoxazole with other sterol 14α-demethylase inhibitor (DMI) fungicides—such as tebuconazole, prochloraz, or difenoconazole—without quantitative evaluation risks treatment failure in resistant pathogen populations. While pyrisoxazole shares the CYP51 target with triazole DMIs, its unique isoxazolidine scaffold confers a distinct resistance profile: positive cross-resistance has been observed only between pyrisoxazole and the DMIs tebuconazole and prochloraz, but notably not between pyrisoxazole and non-DMIs including iprodione, procymidone, pyrimethanil, fludioxonil, fluazinam, and fluopyram [1]. This differential cross-resistance pattern provides a quantifiable basis for strategic deployment against benzimidazole- and dicarboximide-resistant Sclerotinia sclerotiorum populations [2]. Furthermore, stereoisomer composition critically influences both bioactivity (2.2- to 6.9-fold difference between RS- and Rac-pyrisoxazole) and ecotoxicity (1.2- to 2.1-fold difference), meaning that generic substitution without stereoisomer specification may yield unpredictable field performance and environmental risk profiles [3]. The following quantitative evidence guide establishes the specific parameters that differentiate pyrisoxazole from its closest in-class and mechanistic analogs.

DMI cross-resistance context
Positive cross-resistance observed only with tebuconazole and prochloraz; non-DMI fungicides show no significant correlation. Substituting with other DMI triazoles may introduce unintended cross-resistance profiles.
Stereoisomer composition mismatch
RS- and Rac-pyrisoxazole differ in bioactivity and ecotoxicity. Generic substitution without stereoisomer specification may lead to diverging field performance and environmental risk endpoints.
Mechanistic analog limitations
Pyrisoxazole’s isoxazolidine scaffold confers distinct resistance and secondary virulence factor suppression not shared by benzimidazoles or dicarboximides; direct replacement may alter pathogen-response profiles.

Pyrisoxazole Differentiation Evidence


Potency Against Botrytis cinerea Mycelial Growth

In a baseline sensitivity study of 165 Botrytis cinerea isolates from tomato crops in Liaoning Province, China, pyrisoxazole exhibited a mean EC50 value of 0.0676 ± 0.0409 μg/mL for mycelial growth inhibition [1]. This represents an approximately 3.5-fold higher in vitro potency compared to the DMI fungicide prochloraz, which showed a mean EC50 of 0.24 μg/mL against 45 B. cinerea isolates in a separate study conducted under comparable in vitro conditions (potato dextrose agar, 25°C, 3-5 days) [2]. The unimodal frequency distribution of pyrisoxazole EC50 values (range: 0.0128 to 0.1987 μg/mL) with no evidence of cross-resistance to carbendazim or procymidone further supports its utility against non-DMI-resistant populations [1].

Mycelial growth EC50
Reported
Pyrisoxazole: 0.068 ± 0.041 μg/mL
Prochloraz: 0.24 μg/mL
~3.5-fold lower EC50
Supports in vitro potency context against Botrytis cinerea
Cross-study comparison; 165 vs 45 isolates
Botrytis cinerea gray mold baseline sensitivity EC50 mycelial growth inhibition

Field Efficacy Against Sclerotinia Stem Rot

In field trials on oilseed rape naturally infected with Sclerotinia sclerotiorum, pyrisoxazole applied at 150 g a.i./ha provided 78.3% control efficacy, which was not significantly different from carbendazim at 450 g a.i./ha (80.1% control) [1]. At an increased rate of 225 g a.i./ha, pyrisoxazole achieved 87.2% control efficacy, exceeding that of carbendazim at 450 g a.i./ha by 7.1 percentage points [1]. Notably, these trials were conducted on populations known to harbor benzimidazole and dicarboximide resistance, and no correlation in sensitivity was observed between pyrisoxazole and carbendazim or iprodione (correlation coefficients not significantly different from zero) [1]. Protective activity assays on detached oilseed rape leaves demonstrated that pyrisoxazole at 100 μg/mL provided 100% protective control compared to carbendazim at 100 μg/mL (85.2% control) and iprodione at 100 μg/mL (78.5% control) under identical inoculation conditions (B. cinerea spore suspension, 25°C, 3 days) [2].

Field efficacy (stem rot)
Head-to-head
Pyrisoxazole 150 g a.i./ha: 78.3% control
Carbendazim 450 g a.i./ha: 80.1% control
Equivalent control at 67% lower dose
Reported field endpoint context on resistant populations
Oilseed rape; natural infection; benzimidazole/dicarboximide resistance
Sclerotinia sclerotiorum stem rot oilseed rape field efficacy protective activity

Preventive vs. Curative Activity Against Botrytis cinerea

In comparative preventive and curative activity assays on detached tomato leaves, pyrisoxazole exhibited dose-dependent efficacy across a range of 100-400 μg/mL. For preventive application (applied 24 hours prior to inoculation), efficacy ranged from 81.2% to 89.5% [1]. For curative application (applied 24 hours post-inoculation), efficacy was substantially lower, ranging from 51.3% to 62.7% [1]. This preventive:curative efficacy ratio of approximately 1.5-1.6:1 is quantitatively consistent with results from pot experiments (preventive: 82-88%; curative: 61-68%) [1]. In contrast, the DMI fungicide tebuconazole demonstrated a narrower preventive:curative ratio of approximately 1.2:1 against the same pathogen under comparable conditions (preventive: 75%; curative: 62% at 100 μg/mL) [2]. This differential profile suggests pyrisoxazole is preferentially positioned for protective spray programs rather than post-infection rescue treatments.

Preventive:curative ratio
Cross-study comparable
Pyrisoxazole: 1.58:1
Tebuconazole: ~1.21:1
31% higher protective activity bias
Supports preventive spray-program selection context
Detached tomato leaf assays; 100 μg/mL
Botrytis cinerea preventive efficacy curative efficacy detached leaf assay pot experiment

Cross-Resistance to Key Non-DMI Fungicides

In a systematic cross-resistance analysis of Botrytis cinerea isolates, pyrisoxazole demonstrated positive cross-resistance only with the DMI fungicides tebuconazole and prochloraz (correlation coefficient r = 0.67 and 0.58, respectively; p < 0.01), but showed no significant cross-resistance with non-DMI fungicides including iprodione (r = 0.12, p > 0.05), procymidone (r = 0.09, p > 0.05), diethofencarb (r = 0.08, p > 0.05), fluazinam (r = 0.06, p > 0.05), pyrimethanil (r = 0.11, p > 0.05), or fludioxonil (r = 0.07, p > 0.05) [1]. In contrast, the triazole DMI difenoconazole exhibited moderate cross-resistance to fludioxonil (r = 0.41, p < 0.05) and pyrimethanil (r = 0.38, p < 0.05) in parallel assays against the same pathogen populations [2]. This absence of cross-resistance to dicarboximides and phenylpyrroles is attributed to pyrisoxazole's distinct isoxazolidine scaffold, which does not share the resistance-conferring mutations that affect triazole binding to CYP51 [1].

Cross-resistance (r)
Head-to-head
Non-DMIs: r 0.05)
Difenoconazole: r 0.38–0.41 (p
Supports rotation with dicarboximide/phenylpyrrole classes
166 B. cinerea isolates; mycelial growth assays
Stereoisomer bioactivity
Head-to-head
RS-pyrisoxazole: 2.2–6.9× more bioactive vs Rac; aquatic toxicity 1.2–2.1× higher; photolytic half-life 3.2 vs 5.8 days
Stereoisomer composition context for research formulation
Six pathogens; aquatic organisms; river water photolysis
Virulence factor suppression
Head-to-head
EPS reduction 37.4%; oxalic acid reduction 42.8%; membrane permeability +156% vs control; carbendazim: no significant change
Reported secondary mode of action context distinct from CYP51 inhibition
S. sclerotiorum; 0.5 μg/mL; 48h; relative conductivity
cross-resistance DMI fungicides iprodione procymidone fludioxonil resistance management

Stereoisomer-Dependent Bioactivity and Ecotoxicity

Pyrisoxazole is a chiral fungicide commercialized as a diastereomeric mixture of (3R,5S)- and (3R,5R)-isomers. Systematic evaluation of stereoisomers revealed substantial differences in bioactivity and ecotoxicity: RS-pyrisoxazole was 2.2- to 6.9-fold more bioactive than Rac-pyrisoxazole against six target pathogens including Alternaria solani, Fusarium graminearum, and Botrytis cinerea (EC50 ratios ranging from 2.2 for F. graminearum to 6.9 for A. solani) [1]. Concurrently, RS-pyrisoxazole exhibited 1.2- to 2.1-fold higher acute toxicity than Rac-pyrisoxazole toward aquatic organisms (Selenastrum capricornutum and Daphnia magna) [1]. Critically, RS-pyrisoxazole degraded faster than other stereoisomers in river water (photolytic half-life: 3.2 days for RS-isomer vs. 5.8 days for the diastereomeric mixture), indicating that stereoisomer-specific formulation may reduce environmental persistence while maintaining field efficacy [1]. In mammalian toxicity studies, Rac-pyrisoxazole (the commercial form) exhibits acute oral LD50 values of 2000 mg/kg (male rat) and 1710 mg/kg (female rat), with Ames test negative for mutagenicity [2].

Stereoisomer bioactivity
Head-to-head
RS-pyrisoxazole: 2.2–6.9× more bioactive vs Rac; aquatic toxicity 1.2–2.1× higher; photolytic half-life 3.2 vs 5.8 days
Stereoisomer composition context for research formulation
Six pathogens; aquatic organisms; river water photolysis
stereoisomer chiral fungicide RS-pyrisoxazole Rac-pyrisoxazole stereoselective bioactivity ecotoxicity

Inhibition of Oxalic Acid and EPS Production

Treatment of Sclerotinia sclerotiorum with pyrisoxazole at 0.5 μg/mL (approximately 2× EC50) resulted in a 37.4% reduction in exopolysaccharide (EPS) production and a 42.8% reduction in oxalic acid secretion compared to untreated controls after 48 hours of incubation [1]. In contrast, carbendazim at 0.5 μg/mL (approximately 5× EC50) did not significantly alter EPS or oxalic acid production (<5% change from control; p > 0.05) under identical assay conditions [1]. Additionally, pyrisoxazole treatment increased cell membrane permeability by 156% relative to untreated controls (measured by relative conductivity), while carbendazim treatment increased membrane permeability by only 23% [1]. Oxalic acid is a critical pathogenicity factor for S. sclerotiorum, facilitating host tissue acidification and cell wall degradation; its suppression contributes directly to reduced disease lesion expansion [2].

Virulence factor suppression
Head-to-head
EPS reduction 37.4%; oxalic acid reduction 42.8%; membrane permeability +156% vs control; carbendazim: no significant change
Reported secondary mode of action context distinct from CYP51 inhibition
S. sclerotiorum; 0.5 μg/mL; 48h; relative conductivity
exopolysaccharide oxalic acid virulence factor cell membrane permeability Sclerotinia sclerotiorum

Pyrisoxazole Procurement & Application Scenarios


Resistant Sclerotinia Stem Rot Control in Oilseed Rape

Procure pyrisoxazole for Sclerotinia stem rot control in regions with documented resistance to carbendazim and iprodione. Based on direct comparative field data, pyrisoxazole at 150-225 g a.i./ha achieves 78-87% control efficacy against resistant populations where carbendazim at 450 g a.i./ha provides 80% control [1]. The absence of cross-resistance (r < 0.12, p > 0.05) between pyrisoxazole and benzimidazoles/dicarboximides confirms its suitability for rotation programs aimed at resistance management [2]. Recommended application timing: protective spray prior to petal fall, leveraging pyrisoxazole's superior protective vs. curative activity ratio (~1.6:1) [3].

Gray Mold Control in Greenhouse Tomato & Cucumber

Specify pyrisoxazole for greenhouse tomato and cucumber production where B. cinerea populations exhibit multifungicide resistance. Baseline sensitivity data (mean EC50 = 0.068 μg/mL; range 0.013-0.199 μg/mL) establish quantitative efficacy expectations [3]. The compound demonstrates >80% preventive control at 100-400 μg/mL on detached leaves and >60% curative control at equivalent rates [3]. Critically, pyrisoxazole lacks cross-resistance to fludioxonil (r = 0.07, p > 0.05) and pyrimethanil (r = 0.11, p > 0.05), enabling effective tank-mix or rotation strategies with phenylpyrrole and anilinopyrimidine fungicides [2].

RS-Pyrisoxazole Stereoisomer Enrichment Programs

For procurement of technical-grade pyrisoxazole intended for formulation development, verify stereoisomer composition specifications. RS-pyrisoxazole exhibits 2.2- to 6.9-fold higher bioactivity than Rac-pyrisoxazole against multiple target pathogens, with the greatest enhancement observed against Alternaria solani (6.9-fold) [4]. RS-enriched material degrades 1.8-fold faster in river water (photolytic half-life: 3.2 days vs. 5.8 days), reducing environmental persistence while maintaining field efficacy [4]. Formulators should note that RS-pyrisoxazole carries 1.2- to 2.1-fold higher acute aquatic toxicity, necessitating appropriate risk assessment for aquatic exposure scenarios [4].

Analytical Reference Standard for Residue Monitoring

Procure analytical-grade pyrisoxazole (purity ≥99%, CAS 847749-37-5) for LC-QTOF-MS and SFC-MS/MS method development. Seventeen environmental transformation products have been identified in soil and water matrices, with eight confirmed using reference standards [5]. Chiral analytical methods have been validated for stereoselective dissipation monitoring in cucumber, tomato, and soil matrices [6]. Standard procurement should specify diastereomeric composition for accurate quantification in regulatory residue studies, as stereoselective degradation has been observed in tomato but not in soil [6].

Application
Selection Property
Validation Focus
Sclerotinia stem rot field-research trials
Cross-resistance profile review
Field efficacy endpoint validation in resistant populations
Botrytis cinerea resistance monitoring
Baseline sensitivity context
Preventive activity ratio evaluation and cross-resistance absence
Stereoisomer composition research
Enantiomer bioactivity and ecotoxicity context
Stereoisomer-specific degradation and environmental persistence
Analytical residue monitoring studies
Chiral analytical standard specifications
Stereoselective degradation context in crop matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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